molecular formula C18H23N3O3 B6012498 N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide

N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide

Cat. No.: B6012498
M. Wt: 329.4 g/mol
InChI Key: ACRLFJZIDCMRQR-UHFFFAOYSA-N
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Description

N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide is a complex organic compound that features a combination of pyrrole, piperidine, and furan moieties

Properties

IUPAC Name

N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-8-6-14(12-20)10-17(22)21-7-2-4-15(13-21)11-19-18(23)16-5-3-9-24-16/h3,5-6,8-9,12,15H,2,4,7,10-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLFJZIDCMRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methylpyrrole derivative, which is then acetylated. The acetylated product is reacted with piperidine to form the piperidinyl derivative. Finally, this intermediate is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[2-(1-methylpyrrol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide: shares structural similarities with other compounds containing pyrrole, piperidine, and furan moieties.

    This compound: can be compared to other heterocyclic compounds used in medicinal chemistry, such as indole derivatives and pyrrolidine-based drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

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